molecular formula C16H14N2O2S B2415908 N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide CAS No. 320421-56-5

N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide

Cat. No. B2415908
M. Wt: 298.36
InChI Key: WSNIAMVZFZUODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide” is a chemical compound with the molecular formula C15H12N2O2S . It is a product offered by several chemical suppliers .


Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a carboxamide group, a cyano group, a methylsulfinyl group, and a phenyl group .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Inhibition of Tyrosine Kinase

The compound's analogs have shown potential as potent inhibitors of Bruton's tyrosine kinase (BTK). This inhibition is crucial for certain immune and inflammatory responses, which may have implications in treating conditions like rheumatoid arthritis and certain cancers (Ghosh et al., 2000).

Synthesis and Reactivity

Synthetic processes involving similar compounds have been explored, demonstrating the feasibility of synthesizing complex organic molecules. This is relevant for the development of new pharmaceuticals and materials (Cheng-ron, 2015).

Novel Insecticide Properties

A derivative of this compound, flubendiamide, exhibits strong insecticidal activity, particularly against lepidopterous pests. This makes it a potential candidate for pest control in agriculture (Tohnishi et al., 2005).

Advanced Organic Synthesis

The compound's framework is used in advanced organic synthesis techniques to create diverse cyanamide products. These techniques have broad applications in pharmaceuticals and chemical industries (Ayres et al., 2018).

Antimicrobial Applications

Some derivatives have shown promising results in antimicrobial activities. This opens up possibilities for developing new antibacterial and antifungal agents (Darwish et al., 2014).

Chemical Synthesis and Catalysis

This chemical framework is instrumental in the synthesis of various organic compounds, showcasing its versatility in chemical synthesis and catalysis (Su et al., 2015).

Development of Polymer Materials

It's involved in the synthesis of polyamides and polyimides, indicating its potential application in the development of new polymer materials (Yang & Lin, 1994).

Optical Limiting Effects

Cyano substituted derivatives of this compound demonstrate significant optical limiting behaviors, which could be useful in the development of optical devices and materials (Du et al., 2016).

properties

IUPAC Name

N-(3-cyano-4-methylsulfinylphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-4-3-5-12(8-11)16(19)18-14-6-7-15(21(2)20)13(9-14)10-17/h3-9H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNIAMVZFZUODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)S(=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide

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